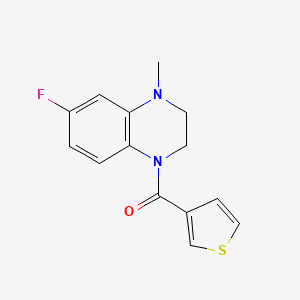
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one, also known as PTC-209, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This compound was first discovered by researchers at the University of Michigan in 2010 and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Mécanisme D'action
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one works by binding to the BMI-1 protein and blocking its activity. BMI-1 is a key regulator of stem cell self-renewal and is overexpressed in many types of cancer cells. By inhibiting BMI-1 activity, 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one is able to induce apoptosis in cancer cells and to inhibit tumor growth.
Biochemical and Physiological Effects:
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit BMI-1 activity, this compound has been shown to induce cell cycle arrest and to inhibit cell migration and invasion. 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one has also been shown to have anti-inflammatory effects and to inhibit the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one as a research tool is its specificity for BMI-1. This compound has been shown to have minimal off-target effects and to specifically target BMI-1 activity. However, one limitation of 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one is its relatively low potency, which may limit its effectiveness in some experimental settings.
Orientations Futures
There are a number of potential future directions for research on 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one. One area of interest is the development of more potent and selective inhibitors of BMI-1 activity. Another area of interest is the investigation of the use of 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, further research is needed to better understand the mechanisms underlying the anti-inflammatory effects of 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one and to investigate its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-pentanedione with thiourea to form 2,4-pentanedione dithiocarbamate. This compound is then reacted with morpholine to form 2-morpholino-4,6-pentanedione dithiocarbamate. The final step involves the reaction of this compound with isopropyl chloroformate to form 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one.
Applications De Recherche Scientifique
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one has been studied extensively for its potential therapeutic applications in cancer treatment. Research has shown that this compound is able to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. By inhibiting BMI-1 activity, 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
5-(2-propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-8(2)10-7-14(5-6-17-10)12(16)9-3-4-11(15)13-9/h8-10H,3-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZJOKNLXWNERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)






![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)



![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)
![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
